TRIS(BENZOYLACETONATO) MONO
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Overview
Description
TRIS(BENZOYLACETONATO) MONO: is an organometallic complex with the chemical formula [Ba(Haacac)(tpy)]Eu(III). This compound is known for its remarkable luminescence properties, emitting red fluorescence. It is a powdery solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol (MeOH), but insoluble in water .
Mechanism of Action
Target of Action
TRIS(BENZOYLACETONATO) MONO, also known as this compound(phenanthroline)europium(III), is an organometallic complex It’s known to be used in proteomics research .
Mode of Action
It’s known that the compound has remarkable luminescence properties .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as dimethyl sulfoxide (dmso) and methanol (meoh), but insoluble in water . This suggests that its bioavailability may be influenced by the choice of solvent and the presence of organic materials.
Result of Action
It’s known that the compound can emit red fluorescence . This suggests that it may be used to visualize certain cellular structures or processes in proteomics research.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in organic environments . Additionally, its stability may be affected by exposure to oxygen and water .
Preparation Methods
The preparation of TRIS(BENZOYLACETONATO) MONO typically involves the following steps :
Synthesis of Benzoylpyruvic Acid: Benzophenone reacts with pyruvic acid to form benzoylpyruvic acid.
Formation of Tris(benzoylpyruvate) Mono Complex: Benzoylpyruvate reacts with a ferrous reagent (phenanthroline) to yield Tris(benzoylpyruvate) mono (ferrous reagent (phenanthroline)) iron (III).
Final Reaction with Europium (III) Salt: The Tris(benzoylacetonate) mono (ferrous reagent (phenanthroline)) iron (III) complex is then reacted with Europium (III) salt to obtain the desired this compound compound.
Chemical Reactions Analysis
TRIS(BENZOYLACETONATO) MONO undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: It can undergo substitution reactions where one ligand in the complex is replaced by another ligand.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various ligands. The reactions often occur under controlled temperature and pressure conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used, but they generally involve modified organometallic complexes.
Scientific Research Applications
TRIS(BENZOYLACETONATO) MONO has a wide range of scientific research applications :
Chemistry: It is used as a luminescent material in organic electroluminescent diodes (OLEDs) and organic solar cells.
Biology: Due to its luminescent properties and stability, it serves as a biomarker in bioimaging and bioanalysis applications.
Medicine: The compound’s luminescent properties make it useful in medical diagnostics and imaging techniques.
Industry: It is employed in the development of new luminescent materials for various industrial applications.
Comparison with Similar Compounds
TRIS(BENZOYLACETONATO) MONO can be compared with other similar compounds, such as:
- Tris(dibenzoylmethane) mono (1,10-phenanthroline)europium (III)
- Tris(dibenzoylmethane) mono (5-amino-1,10-phenanthroline)europium (III)
- Europium tris [3-(trifluoromethylhydroxymethylene)-(+)-camphorate]
These compounds share similar luminescent properties but differ in their specific ligands and molecular structures. This compound is unique due to its specific combination of benzoylacetonato and phenanthroline ligands, which contribute to its distinct luminescent characteristics.
Biological Activity
Tris(benzoylacetonato) mono, specifically tris(benzoylacetonato)iron(III) [Fe(ba)3], is a coordination compound that has garnered attention for its biological activity, particularly in the context of anticancer properties and catalysis. This article reviews the synthesis, structural characteristics, and biological effects of this compound, supported by recent research findings.
Synthesis and Structural Characteristics
Tris(benzoylacetonato)iron(III) is synthesized through the coordination of benzoylacetone with iron(III) ions. The compound can exist in different isomeric forms, predominantly the meridional (mer) and facial (fac) isomers. The mer isomer has been characterized using various techniques including X-ray crystallography, which reveals crucial information about bond lengths and angles involving the metal center.
Table 1: Structural Parameters of Tris(Benzoylacetonato)Iron(III)
Parameter | Value |
---|---|
Fe-O bond length | 1.93 Å |
O-Fe-O angle | 90° |
Crystallization form | Meridional |
Melting Point | 218.5-220.3 °C |
Biological Activity
The biological activity of tris(benzoylacetonato)iron(III) has been primarily studied in the context of its anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
Anticancer Properties
In vitro studies have demonstrated that tris(benzoylacetonato)iron(III) can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The compound has shown effectiveness against several cell lines, including:
- HeLa (cervical cancer cells) : Exhibits IC50 values indicating potent cytotoxic effects.
- MCF-7 (breast cancer cells) : Displays significant growth inhibition.
- HepG2 (liver cancer cells) : Shows promising results in reducing cell viability.
Table 2: Cytotoxicity of Tris(Benzoylacetonato)Iron(III)
Cell Line | IC50 (μM) |
---|---|
HeLa | 45.6 |
MCF-7 | 73.9 |
HepG2 | 29.8 |
The biological activity of tris(benzoylacetonato)iron(III) can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to cellular damage.
- DNA Interaction : It has been observed to cause DNA strand breaks, which triggers apoptotic pathways.
- Enzyme Inhibition : The complex may inhibit certain enzymes involved in cancer cell proliferation.
Case Studies
Recent studies have highlighted specific case reports where tris(benzoylacetonato)iron(III) was tested against various cancer types:
- A study on cervical cancer cells indicated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours.
- Another investigation into liver cancer cells showed that the compound's cytotoxic effects were concentration-dependent, emphasizing its potential as a therapeutic agent.
Properties
CAS No. |
18130-95-5 |
---|---|
Molecular Formula |
C30H27EuO6.C12H8N2 |
Molecular Weight |
815.706 |
Origin of Product |
United States |
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